
Pueraria glycoside
概要
説明
Synthesis Analysis
Pueraria glycoside synthesis involves complex biochemical pathways within its source plants, notably Pueraria lobata. The synthesis pathway is closely related to the plant's metabolic processes, which produce a range of bioactive compounds. Research efforts have focused on elucidating these pathways to understand how this compound and related compounds are formed and to explore possibilities for their biosynthesis or chemical synthesis in the laboratory setting.
Molecular Structure Analysis
The molecular structure of this compound is characterized by its isoflavone backbone attached to a glycoside moiety. This structural configuration is crucial for its biological activity, as it influences the compound's solubility, stability, and interaction with biological targets. Studies have employed various analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), to detail the compound's structure.
Chemical Reactions and Properties
This compound participates in chemical reactions typical of glycosides, including hydrolysis which releases the sugar moiety and the aglycone. Its chemical properties, such as reactivity and stability, are influenced by factors like pH, temperature, and the presence of catalysts. These properties are essential for its potential therapeutic uses, affecting its bioavailability and pharmacokinetics.
Physical Properties Analysis
The physical properties of this compound, including solubility, melting point, and optical activity, have been studied to facilitate its application in pharmaceutical formulations. Its solubility in water and organic solvents affects its absorption and distribution in biological systems, which is critical for its effectiveness as a therapeutic agent.
Chemical Properties Analysis
This compound's chemical properties, like its reactivity towards acids, bases, and other reagents, play a significant role in its medicinal applications. These properties determine the compound's stability and compatibility with other pharmaceutical ingredients, guiding its use in drug formulation and delivery systems.
References (Sources)
- Ahmad, B., Khan, S., Liu, Y., Xue, M., Nabi, G., Kumar, S., Alshwmi, M., & Qarluq, A. W. (2020). Molecular Mechanisms of Anticancer Activities of Puerarin. Cancer Management and Research, 12, 79-90. Consensus.
- Chen, X., Yu, J., & Shi, J. (2018). Management of Diabetes Mellitus with Puerarin, a Natural Isoflavone From Pueraria lobata. The American Journal of Chinese Medicine, 46(8), 1771-1789. Consensus.
- Xiao, H., Sun, F., Suttapitugsakul, S., & Wu, R. (2019). Global and site-specific analysis of protein glycosylation in complex biological systems with Mass Spectrometry. Mass Spectrometry Reviews. Consensus.
科学的研究の応用
3’-Hydroxypuerarin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the antioxidant properties of isoflavones.
Biology: Its antioxidant properties make it useful in studying oxidative stress and its effects on biological systems.
Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits.
作用機序
3’-Hydroxypuerarin exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species, thereby reducing oxidative stress and preventing cellular damage. The molecular targets and pathways involved include:
Reactive Oxygen Species Scavenging: It directly neutralizes reactive oxygen species such as peroxynitrite and nitric oxide.
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Neuroprotective Pathways: It protects neurons from oxidative damage, potentially benefiting conditions like Alzheimer’s and Parkinson’s diseases.
Safety and Hazards
When handling puerarin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
Puerarin has shown potential in the prevention and/or treatment of various biodegenerative diseases . It has been used in traditional Chinese medicine and modern pharmacological studies have revealed its benefits in cardiovascular disease, osteoporosis, and neurodegenerative disorders . Future research directions may include further investigation into its health benefits and potential applications in cosmetics .
生化学分析
Biochemical Properties
3’-Hydroxypuerarin interacts with various enzymes and proteins in biochemical reactions. It has been found to have significant antioxidant properties, showing marked scavenging activities against ONOO-, NO•, and total ROS . This suggests that 3’-Hydroxypuerarin may interact with enzymes and proteins involved in oxidative stress pathways.
Cellular Effects
3’-Hydroxypuerarin has been shown to have effects on various types of cells and cellular processes. It has been reported to have significant antioxidant properties, which could influence cell function by reducing oxidative stress
Molecular Mechanism
The molecular mechanism of 3’-Hydroxypuerarin involves its antioxidant properties. It shows marked scavenging activities against ONOO-, NO•, and total ROS . This suggests that 3’-Hydroxypuerarin may exert its effects at the molecular level by binding to and neutralizing these reactive species, thereby reducing oxidative stress. It may also interact with enzymes involved in the production or detoxification of these species.
Temporal Effects in Laboratory Settings
It has been reported to have significant antioxidant properties , suggesting that it may have long-term effects on cellular function by reducing oxidative stress
Metabolic Pathways
It is likely to interact with enzymes involved in oxidative stress pathways due to its antioxidant properties .
準備方法
Synthetic Routes and Reaction Conditions: 3’-Hydroxypuerarin can be extracted from kudzu root using various methods. One common method involves ultrasonic extraction, which uses ultrasonic power to isolate 3’-Hydroxypuerarin along with other isoflavones such as puerarin, daidzin, and genistein . The extraction process is optimized using response surface methodology to achieve the best extraction parameters.
Industrial Production Methods: In industrial settings, the extraction of 3’-Hydroxypuerarin from kudzu root involves several steps. The roots are first dried and ground into a fine powder. The powder is then subjected to ultrasonic extraction using a solvent such as methanol. The extract is concentrated and purified using column chromatography to isolate 3’-Hydroxypuerarin .
化学反応の分析
Types of Reactions: 3’-Hydroxypuerarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify its structure, potentially enhancing its antioxidant properties.
Substitution: Substitution reactions can introduce different functional groups, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can enhance its antioxidant properties .
類似化合物との比較
3’-Hydroxypuerarin is unique among isoflavones due to its potent antioxidant properties. Similar compounds include:
Puerarin: Another isoflavone from kudzu root, known for its cardiovascular benefits.
Daidzein: An isoflavone with estrogen-like effects, commonly found in soy products.
Genistein: Known for its anti-cancer properties, also found in soy products.
Compared to these compounds, 3’-Hydroxypuerarin has a stronger ability to scavenge reactive oxygen species, making it particularly valuable in research focused on oxidative stress and related conditions .
特性
IUPAC Name |
3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-6-14-17(27)18(28)19(29)21(31-14)15-12(24)4-2-9-16(26)10(7-30-20(9)15)8-1-3-11(23)13(25)5-8/h1-5,7,14,17-19,21-25,27-29H,6H2/t14-,17-,18+,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARZMRVWLORUSR-VPRICQMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151700 | |
| Record name | Pueraria glycoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117060-54-5 | |
| Record name | 3′-Hydroxypuerarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117060-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pueraria glycoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117060545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pueraria glycoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-HYDROXYPUERARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7KVR1LSN0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



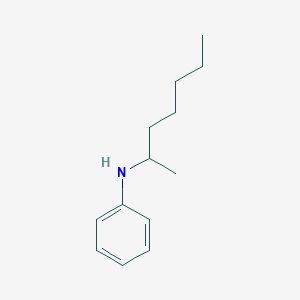
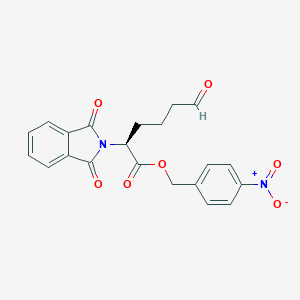
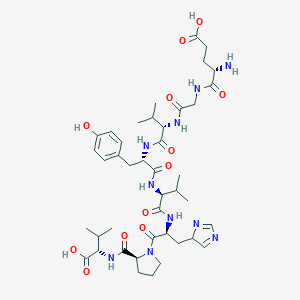

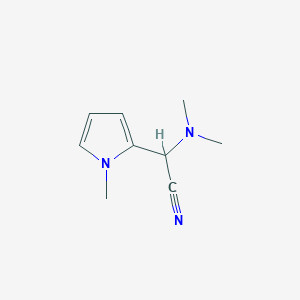

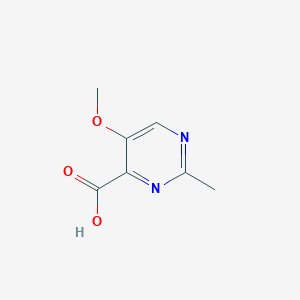
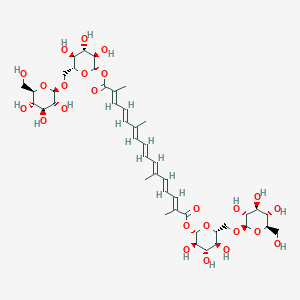

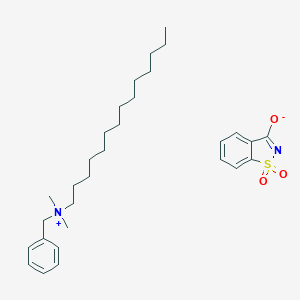

![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)
![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)
